molecular formula C8H10N2O3 B13671877 2,6-Dimethoxyisonicotinamide

2,6-Dimethoxyisonicotinamide

Cat. No.: B13671877
M. Wt: 182.18 g/mol
InChI Key: ZWSFLXHDGDQRPG-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of isonicotinamide, characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxyisonicotinamide typically involves the methoxylation of isonicotinamide. One common method includes the reaction of isonicotinamide with methanol in the presence of a catalyst such as sodium methoxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxyisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,6-Dimethoxyisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyisonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: The parent compound without methoxy groups.

    2,6-Dimethoxybenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,6-Dimethoxyphenol: Similar structure but with hydroxyl groups instead of an amide.

Uniqueness

2,6-Dimethoxyisonicotinamide is unique due to the presence of both methoxy groups and the amide functionality, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2,6-dimethoxypyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-12-6-3-5(8(9)11)4-7(10-6)13-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

ZWSFLXHDGDQRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)N

Origin of Product

United States

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